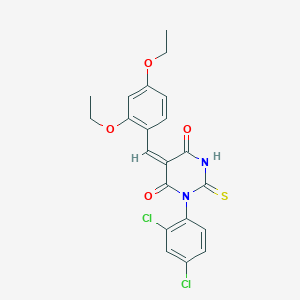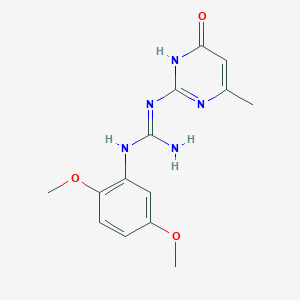![molecular formula C16H17N3O2S B5967331 2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5967331.png)
2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as QPT-1 and has been synthesized using various methods. In
作用机制
The mechanism of action of QPT-1 is not well understood. However, it has been reported to inhibit the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and cell division. QPT-1 has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
QPT-1 has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. QPT-1 has also been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduce the levels of reactive oxygen species (ROS) in cells.
实验室实验的优点和局限性
QPT-1 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using various methods. QPT-1 has also been shown to have low toxicity in vitro and in vivo. However, QPT-1 has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability. QPT-1 also has limited stability in acidic and basic conditions.
未来方向
There are several future directions for the research on QPT-1. One of the directions is to investigate the mechanism of action of QPT-1 in more detail. Another direction is to explore the potential applications of QPT-1 in the treatment of other diseases, such as neurodegenerative diseases and viral infections. Furthermore, the development of new synthetic methods for QPT-1 can improve its bioavailability and stability. Finally, the evaluation of QPT-1 in animal models can provide valuable information for its potential clinical applications.
Conclusion:
In conclusion, QPT-1 is a chemical compound that has shown promising results in various scientific research applications. Its anti-cancer, anti-bacterial, anti-inflammatory, and analgesic effects make it a potential candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of QPT-1 and its potential applications in various fields.
合成方法
The synthesis of QPT-1 has been reported using different methods. One of the methods involves the reaction of 2-aminobenzamide with thiophosgene in the presence of triethylamine to form 2-(4-thiocarbonylphenyl)benzamide. The subsequent reaction of this compound with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester in the presence of sodium hydride and DMF gives QPT-1. Another method involves the reaction of 2-aminobenzamide with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester in the presence of triethylamine and DMF to form QPT-1.
科学研究应用
QPT-1 has shown promising results in various scientific research applications. It has been reported to have anti-cancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. QPT-1 has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. Furthermore, QPT-1 has been reported to have anti-inflammatory and analgesic effects.
属性
IUPAC Name |
2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-14(17-11-6-2-1-3-7-11)10-22-16-18-13-9-5-4-8-12(13)15(21)19-16/h1-3,6-7H,4-5,8-10H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDVBEXRDURCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(ethylthio)ethyl] 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B5967272.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B5967278.png)
![2-[4-benzyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5967285.png)
![1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5967292.png)



![4-(4,5-dimethoxy-2-nitrobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5967334.png)
![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-{[1-(1-piperidinyl)cyclopentyl]methyl}acetamide](/img/structure/B5967337.png)
![2-{4-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967345.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5967350.png)
![2-methyl-7-[2-(4-morpholinyl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5967354.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5967359.png)
![3-allyl-5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5967365.png)